molecular formula C22H26N2O B2946194 N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide CAS No. 726144-61-2

N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide

Número de catálogo: B2946194
Número CAS: 726144-61-2
Peso molecular: 334.463
Clave InChI: HRWWBERJUGVXIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2OC_{19}H_{22}N_{2}O. The compound contains an adamantane moiety, which is known for its unique three-dimensional structure and has been associated with various biological activities.

Research indicates that compounds similar to this compound may interact with multiple biological targets:

  • Anticonvulsant Activity : Studies on related compounds have shown promising anticonvulsant properties. For instance, derivatives containing a similar amide structure demonstrated efficacy in various seizure models, suggesting a potential mechanism through modulation of neurotransmitter systems or ion channels involved in seizure activity .
  • Cytotoxicity : Preliminary evaluations have indicated that certain derivatives exhibit low cytotoxicity in cell lines such as HepG2 (liver cancer) and H9c2 (cardiac muscle), indicating a favorable safety profile at therapeutic concentrations .
  • Pharmacokinetics : The stability of the compound in metabolic systems has been assessed, showing moderate stability in liver microsomes, which is crucial for determining the potential for systemic absorption and bioavailability .

Anticonvulsant Activity

A study focusing on a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, demonstrated significant anticonvulsant effects in various animal models. The compound was effective in the maximal electroshock test and other seizure models, with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used . This suggests that this compound may share similar properties.

Safety Profile

In toxicity assessments, compounds with structural similarities to this compound have shown no significant mutagenic effects in Ames tests and maintained a safety threshold up to 100 µM concentration . This indicates a promising safety profile for further development.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Antiepileptic Efficacy : A study on cinnamamide derivatives reported that modifications to the phenyl ring and olefin linker significantly influenced anticonvulsant activity. Compounds exhibiting strong activity were identified as potential candidates for epilepsy treatment .
  • Cytotoxic Studies : In vitro studies have demonstrated that certain derivatives of the compound showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .

Comparative Data Table

Compound NameMolecular FormulaKey ActivityEffective Dose (mg/kg)Safety Profile
This compoundC19H22N2OAnticonvulsantTBDLow cytotoxicity up to 100 µM
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideC16H19N3OAnticonvulsant13.21 - 114.4No mutagenicity

Propiedades

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWWBERJUGVXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.